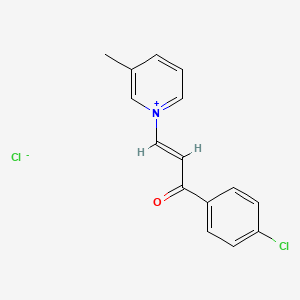
2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is a heterocyclic organic compound that contains a pyrazole ring and an amine group. This compound is part of the broader class of pyrazoles, which are known for their diverse applications in organic and medicinal chemistry. Pyrazoles are rarely found in natural products, making synthetic methods crucial for their production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and widely used in organic synthesis.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The key difference lies in the optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety protocols to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into other functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents attached to it.
Substitution: Substitution reactions are common, where the amine group or other substituents are replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can lead to the formation of nitro or nitrile derivatives, while substitution reactions can yield a wide range of functionalized pyrazoles.
科学的研究の応用
2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, pyrazole derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .
類似化合物との比較
Similar Compounds
3-Aminopyrazole: Another aminopyrazole with similar structural features but different substituents.
4-Aminopyrazole: Similar to 3-aminopyrazole but with the amino group at a different position on the pyrazole ring.
5-Aminopyrazole: Another variant with the amino group at the 5-position.
Uniqueness
2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups at the 2, 4, and 5 positions of the pyrazole ring influences its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
2,4,5-trimethylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4-5(2)8-9(3)6(4)7/h7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNRZXTWCRTHPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2368332.png)
![Spiro[4.4]non-3-en-2-one](/img/structure/B2368333.png)
![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide](/img/structure/B2368334.png)
![4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2368340.png)
![3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2368342.png)

![6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2368345.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2368347.png)

![2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2368350.png)

![(2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile](/img/structure/B2368353.png)

